molecular formula C18H31NO B331196 N-(1-adamantyl)-2-ethylhexanamide

N-(1-adamantyl)-2-ethylhexanamide

Cat. No.: B331196
M. Wt: 277.4 g/mol
InChI Key: UMKOKPWYLPTABZ-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-ethylhexanamide is an amide derivative featuring a 1-adamantyl group linked to a 2-ethylhexanamide chain. The adamantyl moiety, a rigid bicyclic hydrocarbon, is known for enhancing lipophilicity and metabolic stability in drug design, while the 2-ethylhexanamide chain may improve solubility and bioavailability.

Properties

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

N-(1-adamantyl)-2-ethylhexanamide

InChI

InChI=1S/C18H31NO/c1-3-5-6-16(4-2)17(20)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,3-12H2,1-2H3,(H,19,20)

InChI Key

UMKOKPWYLPTABZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC12CC3CC(C1)CC(C3)C2

Canonical SMILES

CCCCC(CC)C(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Adamantyl Carboxamides: AKB48 and Quinolinecarboxamides

AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide)

  • Structure : Combines adamantyl with an indazole-3-carboxamide group.
  • Activity: Binds to cannabinoid receptors CB1 and CB2 with nanomolar affinity (Ki = 5.34 nM for murine CB1, 3.24 nM for human CB1), indicating potent psychoactive effects .
  • Comparison : Unlike AKB48, N-(1-adamantyl)-2-ethylhexanamide lacks an aromatic heterocycle, which may reduce receptor specificity but enhance passive diffusion due to its aliphatic chain.

Quinolinecarboxamides (e.g., (S)-2-(1-adamantyl)-N-(1-formyl-2-phenylethyl)-4-quinolinecarboxamide)

  • Structure: Adamantyl linked to a quinolinecarboxamide scaffold.
  • Activity : Designed as calpain inhibitors, targeting enzymatic pathways .

Adamantyl Thioamides: Antimicrobial and Hypoglycemic Agents

N-(1-Adamantyl)carbothioamides (e.g., compounds 5a–e)

  • Structure : Thioamide (-C(=S)-NH-) instead of amide (-C(=O)-NH-).
  • Activity : Demonstrated antimicrobial (Gram-positive bacteria) and hypoglycemic effects in vitro .
  • This compound’s amide group may offer better metabolic stability but reduced polarity.

Adamantyl Sulfonamides: Lack of Antibacterial Activity

N-(1-Adamantyl)sulfonamides

  • Structure : Sulfonamide (-SO₂-NH-) functional group.
  • Activity: No antibacterial activity observed despite structural similarity to active thioamides .
  • Comparison : Highlights the critical role of functional group selection; the amide in this compound may strike a balance between stability and bioactivity.

Branched Alkyl Amides: Structural Effects on Physicochemical Properties

N-Ethyl-2-methyl-2-(1-methylethyl)hexanamide

  • Structure: Branched alkyl chain (C12H25NO).
  • Comparison : Branching may reduce crystallinity and enhance solubility compared to the linear 2-ethylhexanamide chain, which could increase membrane permeability .

Brominated Adamantyl Amides: Reactivity and Stability

N1-(1-Adamantyl)-2-bromo-2-methylpropanamide

  • Structure : Bromine substituent on the alkyl chain.

Data Tables

Table 1: Structural and Functional Comparison of Adamantyl-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Biological Activity Reference
This compound* C₁₈H₃₁NO 277.45 Amide Hypothetical -
AKB48 C₁₉H₂₇N₃O 313.44 Indazole-3-carboxamide CB1/CB2 agonist
N-(1-adamantyl)carbothioamide 5a C₁₁H₁₇NS 211.33 Thioamide Antimicrobial, hypoglycemic
N-(1-adamantyl)sulfonamide C₁₀H₁₇NO₂S 215.31 Sulfonamide Inactive
N-Ethyl-2-methyl-2-(1-methylethyl)hexanamide C₁₂H₂₅NO 199.33 Branched amide Not reported

*Hypothetical data based on structural calculation.

Key Findings and Implications

Functional Group Impact : Thioamides exhibit antimicrobial activity but may suffer from metabolic instability, whereas sulfonamides lack efficacy despite structural similarity .

Adamantyl Role : The adamantyl group enhances lipophilicity across all compounds, improving blood-brain barrier penetration (e.g., AKB48 ).

Chain Modifications : Linear chains (as in this compound) may optimize solubility and bioavailability compared to branched or halogenated analogs .

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